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Compound of Interest

Compound Name:
5-[(Aminooxy)sulfonyl]-2,4-

dichlorobenzoic acid

CAS No.: 37318-49-3

Cat. No.: B3028884 Get Quote

Executive Summary
Furosemide, a high-ceiling loop diuretic, is susceptible to specific degradation pathways that

compromise drug efficacy and safety. Impurity B (2,4-Dichloro-5-sulfamoylbenzoic acid)

represents a critical quality attribute; it serves dual roles as both a process intermediate

(unreacted precursor) and a hydrolytic degradation product.[1]

While USP and EP monographs provide legacy methods utilizing hazardous solvents

(Tetrahydrofuran) or complex ion-pairing agents (Cetrimide), this guide presents a modernized

High-Performance Liquid Chromatography (HPLC-UV) protocol and a high-sensitivity LC-

MS/MS method.[1] These protocols prioritize column longevity, solvent safety, and superior

resolution.

Chemical Profile & Mechanism of Formation[2][3]
Understanding the "why" allows for better method development. Impurity B is more polar than

the parent API, leading to earlier elution in reverse-phase systems.[1]

The Dual-Origin Pathway
Impurity B is unique because its presence indicates either insufficient reaction completion

during manufacturing or moisture-induced degradation during storage.[1]
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Chemical Structure:

Furosemide: 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid[1][2]

Impurity B: 2,4-dichloro-5-sulfamoylbenzoic acid[1][3][4][5][6][7][8]

Mechanism:

Synthesis: Furosemide is synthesized by reacting Impurity B with furfurylamine.[1] Residual

Impurity B remains if the reaction is incomplete.

Degradation: Under acidic conditions or light exposure, the secondary amine bond in

Furosemide hydrolyzes, cleaving off the furfuryl group and reverting the molecule back to

Impurity B.

Figure 1: The cyclic relationship of Impurity B as both a building block and a breakdown

product.

Method Development Strategy
Critical Parameter: pH Control
Both Furosemide and Impurity B contain acidic sulfonamide and carboxylic acid moieties.[1]

pKa values: Furosemide has pKa values approx.[1] 3.8 (COOH) and 9.9 (Sulfonamide).

Mobile Phase pH: To ensure robust retention and sharp peak shape, the pH must be

suppressed below the pKa of the carboxylic acid to keep the analytes in their non-ionized

(protonated) form. A pH of 2.5 – 3.0 is ideal.

Why not neutral pH? At neutral pH, both compounds are ionized, leading to early elution

and poor resolution on C18 columns.

Critical Parameter: Detection Wavelength
254 nm: Standard UV detection, good sensitivity for the benzene ring.

272 nm: Often provides better specificity for Furosemide related compounds, minimizing

baseline noise from mobile phase modifiers.[1]
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Protocol 1: Modernized HPLC-UV (QC Standard)
Replaces USP/EP legacy methods with a green-chemistry compatible, robust alternative.[1]

Instrument Setup
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

Column: C18 End-capped (e.g., Inertsil ODS-3V or Waters Symmetry C18), 250 x 4.6 mm, 5

µm.[1]

Note: End-capping reduces silanol interactions with the amine nitrogen, preventing tailing.

[1]

Reagents
Mobile Phase A: 1% Glacial Acetic Acid in Water (pH ~2.6).[1]

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Diluent: Water:Acetonitrile (50:50 v/v).[1]

Chromatographic Conditions
Parameter Setting

Flow Rate 1.0 mL/min

Injection Volume 10 µL

Column Temp 25°C

Detection UV @ 272 nm (Primary), 254 nm (Secondary)

Run Time 45 minutes

Mode Gradient (See Table Below)

Gradient Program

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.allmpus.com/furosemide-ep-impurity-b
https://www.allmpus.com/furosemide-ep-impurity-b
https://www.allmpus.com/furosemide-ep-impurity-b
https://www.allmpus.com/furosemide-ep-impurity-b
https://www.allmpus.com/furosemide-ep-impurity-b
https://www.allmpus.com/furosemide-ep-impurity-b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Time (min) Mobile Phase A (%) Mobile Phase B (%) Action

0.0 70 30 Equilibration

20.0 50 50
Elution of Impurity B &

Furosemide

30.0 20 80
Wash Column (Late

eluters)

35.0 70 30 Return to Initial

45.0 70 30 Re-equilibration

Expected Results
Impurity B Retention: ~8–10 min (Elutes before Furosemide due to higher polarity).[1]

Furosemide Retention: ~20–25 min.[1][3]

Resolution (Rs): > 2.0 between Impurity B and Furosemide.[1][8]

Protocol 2: High-Sensitivity LC-MS/MS (Trace
Analysis)
For cleaning validation or when Impurity B levels are <0.05%.

Instrument Setup
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ).

Ionization: Electrospray Ionization (ESI) – Negative Mode.[1]

Why Negative Mode? The sulfonamide and carboxylic acid groups deprotonate easily,

offering superior sensitivity over positive mode.

MS Parameters (Source Dependent)
Spray Voltage: -2500 V
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Capillary Temp: 350°C

Sheath Gas: 40 arb units[1]

MRM Transitions (Multiple Reaction Monitoring)
Compound

Precursor Ion
(m/z)

Product Ion
(m/z)

Collision
Energy (eV)

Role

Furosemide 329.0 [M-H]⁻ 285.0 20 Quantifier

Impurity B 268.9 [M-H]⁻ 205.0 25 Quantifier

Impurity B 268.9 [M-H]⁻ 141.0 35 Qualifier

Note: Impurity B (C7H5Cl2NO4S) has a molecular weight of ~270.[4][5][9]09. The

deprotonated ion is ~269 m/z.

Analytical Workflow & Decision Tree
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Sample Receipt
(API or Formulation)

Sample Preparation
Diluent: 50:50 H2O:ACN

Required Sensitivity?

Trace / Cleaning Validation
(< 0.05%)

Routine QC / Stability
(> 0.05%)

Protocol 2: LC-MS/MS
(ESI Negative)

Protocol 1: HPLC-UV
(Gradient C18)

Data Analysis
Calc % Impurity B

Compliance Check
(ICH Q3A Limit: NMT 0.15%)

Click to download full resolution via product page
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Figure 2: Decision matrix for selecting the appropriate analytical technique based on sensitivity

requirements.

Validation & Troubleshooting
System Suitability Criteria
To ensure the method is valid for daily use, the following criteria must be met:

Tailing Factor (T): NMT 1.5 for both Furosemide and Impurity B.[1]

Resolution (Rs): NMT 2.0 between Impurity B and any adjacent peak.

Precision: RSD NMT 2.0% for 6 replicate injections of the standard.

Common Issues & Solutions
Issue Probable Cause Corrective Action

Peak Tailing
Secondary interactions with

silanols.[1]

Ensure column is "End-

capped".[1] Increase buffer

strength slightly or lower pH to

2.5.

RT Shift pH fluctuation in mobile phase.

Use a precise pH meter.[1] The

sulfonamide group is sensitive

to pH changes near its pKa.

Ghost Peaks
Carryover or Gradient

impurities.[1]

Run a blank injection.[1][3] If

ghost peaks appear at the

same time as Impurity B,

check the water quality.

Low Sensitivity Incorrect wavelength.[1]

Ensure 272 nm is used. 254

nm is acceptable but may have

higher background noise.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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